molecular formula C18H14O7S B2357697 (Z)-methyl 4-((6-((methylsulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 844859-90-1

(Z)-methyl 4-((6-((methylsulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Cat. No.: B2357697
CAS No.: 844859-90-1
M. Wt: 374.36
InChI Key: BULLMQRUKVOILM-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzofuran-based derivative characterized by a Z-configuration at the exocyclic double bond connecting the benzofuran core to the methyl benzoate moiety. Key structural features include:

  • A methylsulfonyloxy group at the 6-position of the benzofuran ring, acting as a polar, electron-withdrawing substituent.
  • A methyl benzoate ester at the para position of the phenyl ring, enhancing lipophilicity and metabolic stability.

Properties

IUPAC Name

methyl 4-[(Z)-(6-methylsulfonyloxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O7S/c1-23-18(20)12-5-3-11(4-6-12)9-16-17(19)14-8-7-13(10-15(14)24-16)25-26(2,21)22/h3-10H,1-2H3/b16-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULLMQRUKVOILM-SXGWCWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 4-((6-((methylsulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological effects, particularly focusing on its role as an anticholinesterase agent and other therapeutic potentials.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzofuran moiety linked to a benzoate group. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. For instance, the synthesis may follow methods similar to those reported for related benzofuran derivatives, which often involve condensation reactions and functional group modifications.

Anticholinesterase Activity

One of the most significant biological activities of (Z)-methyl 4-((6-((methylsulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is its inhibition of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft, and its inhibition can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer's disease.

In a study evaluating various benzofuran derivatives, it was found that certain compounds exhibited potent AChE inhibitory activity. The most active compound in that series had an IC50 value of approximately 10±6.87nM10\pm 6.87\,\text{nM}, indicating strong potential for therapeutic applications in neurodegenerative diseases .

Other Biological Activities

Beyond its anticholinesterase properties, preliminary studies suggest that the compound may exhibit additional pharmacological effects:

  • Antioxidant Activity : Some derivatives of benzofuran have shown promising antioxidant properties, which could contribute to neuroprotection.
  • Antifibrotic Properties : Related compounds have been identified as antagonists for adenosine receptors, demonstrating antifibrotic effects in liver cells. This suggests a potential for (Z)-methyl 4-((6-((methylsulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate to modulate fibrogenesis .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to (Z)-methyl 4-((6-((methylsulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate. Here are some notable findings:

  • Study on Benzofuran Derivatives : A series of benzofuranone derivatives were synthesized and evaluated for their AChE inhibitory activity. The results indicated that modifications in the chemical structure significantly affected their potency .
  • Antifibrotic Mechanism : Research identified a compound similar in structure that acted as an A2A receptor antagonist, effectively reducing fibrogenic markers and signaling pathways involved in fibrosis . This highlights the potential for (Z)-methyl 4-((6-((methylsulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate in treating fibrotic diseases.

Data Table: Summary of Biological Activities

Activity Effect IC50 Value Reference
AnticholinesteraseInhibition10±6.87nM10\pm 6.87\,\text{nM}
AntioxidantPotential protective effectNot quantifiedPreliminary
AntifibroticInhibition of fibrosisNot quantified

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to (Z)-methyl 4-((6-((methylsulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate exhibit significant anticancer activity. The following table summarizes findings from various studies:

Activity Cell Line IC50 (µM) Mechanism
AnticancerMV4-110.3MEK1/2 inhibition
AnticancerMOLM131.2ERK pathway downregulation
CytotoxicityGlioblastoma CellsVariesInduction of apoptosis

Studies have shown that the compound can inhibit cell growth in leukemia cell lines at low concentrations, indicating a promising therapeutic index for similar compounds .

Anti-inflammatory Effects

Compounds with structural similarities to (Z)-methyl 4-((6-((methylsulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate have been investigated for their anti-inflammatory properties. Research indicates that they may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation . The selectivity index for COX inhibition suggests potential therapeutic benefits in treating inflammatory diseases.

Enzyme Inhibition Studies

The compound has also been evaluated for its enzyme inhibitory potential, particularly against enzymes involved in metabolic pathways:

Enzyme Inhibition Type IC50 (µM)
α-glucosidaseCompetitive inhibitionVaries
AcetylcholinesteraseNon-competitiveVaries

These findings suggest that (Z)-methyl 4-((6-((methylsulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate could be developed into therapeutic agents for conditions like Type 2 diabetes and Alzheimer's disease due to their ability to modulate enzyme activity .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds:

Study 1: Synthesis and Evaluation

A study synthesized derivatives of benzofuran and evaluated their cytotoxic properties against various cancer cell lines. Results indicated that certain derivatives exhibited enhanced cytotoxic effects compared to traditional chemotherapeutics .

Study 2: Mechanistic Insights

Another investigation focused on the mechanisms by which similar compounds exert their anticancer effects, highlighting the down-regulation of critical signaling pathways involved in cancer cell survival .

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • The Z-configuration in benzofuran derivatives is critical for maintaining planarity, which influences binding to biological targets (e.g., enzymes or receptors) .
    • Methylsulfonyloxy vs. Dichlorobenzyloxy : The former’s polarity enhances solubility and reactivity, making it preferable in pro-drug designs or synthetic intermediates. The latter’s lipophilicity may improve membrane permeability but reduce bioavailability.
  • Synthetic Utility : The methylsulfonyloxy group’s leaving-group capability suggests utility in nucleophilic aromatic substitution, a pathway less feasible with stable ether-linked analogs like Compound A .

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a benzofuran-2(3H)-one scaffold substituted at position 6 with a methylsulfonyloxy group and at position 4 with a (Z)-configured methyl benzoate moiety. The stereoelectronic demands of the exocyclic double bond necessitate precise control during cyclization and functionalization. Challenges include:

  • Regioselective bromination at the methyl group of 2-chloro-3-methyl-4-methylsulfonylbenzoate precursors.
  • Stereocontrol during enol ester formation to favor the (Z)-isomer.
  • Stability of intermediates , particularly labile brominated species requiring low-temperature handling.

Synthesis Pathways

Route 1: Sequential Functionalization of Benzofuranone Precursors

This route, adapted from CN109535106B, involves four stages:

Esterification of 2-Chloro-3-methyl-4-methylsulfonylbenzoic Acid

The starting material undergoes methanol esterification using concentrated sulfuric acid (1.35 g per 3 g substrate) at 62–65°C for 7 hours, yielding methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (89% yield). Key parameters:

Parameter Value
Temperature 62–65°C
Reaction Time 7 h
Catalyst H₂SO₄ (45 wt%)
Solvent Methanol
Radical Bromination

The methyl group undergoes bromination using N-bromosuccinimide (NBS, 4.0 g) and azobisisobutyronitrile (AIBN, 0.16 g) in dichloromethane at 60–70°C. Gradual NBS addition prevents diastereomer formation:
$$ \text{RH} + \text{NBS} \xrightarrow{\text{AIBN}} \text{RBr} + \text{Succinimide} $$
Yield: 78% of methyl 2-chloro-3-(bromomethyl)-4-methylsulfonylbenzoate.

Williamson Ether Synthesis

Tetrahydrofurfuryl alcohol (19.49 g) reacts with the brominated intermediate in tetrahydrofuran using Na₂CO₃ (16.88 g) and 18-crown-6 (10 g) at 0–20°C. The phase-transfer catalyst increases yield from 75% to 86%:
$$ \text{RBr} + \text{RO}^- \xrightarrow{\text{18-crown-6}} \text{R-O-R'} $$

Route 2: Direct Sulfonation of Benzofuran Intermediate

CN105439915A describes sulfamoyl group introduction via sodium aminosulfinate, adaptable for methylsulfonyloxy installation:

  • Chlorobenzoate precursor reacts with sodium methylsulfinate (1.05–1.2 eq) at 45–60°C for 10–14 h.
  • Activated carbon decolorization and reduced-pressure crystallization yield 91% pure product.

Reaction Mechanistic Insights

Bromination Selectivity

AIBN-generated radicals abstract hydrogen preferentially from the benzylic methyl group due to stabilization by the adjacent sulfonyl moiety:
$$ \text{CH}3-\text{C}6\text{H}3- \rightarrow \cdot\text{CH}2-\text{C}6\text{H}3- \xrightarrow{\text{NBS}} \text{BrCH}2-\text{C}6\text{H}_3- $$

Stereochemical Control in Enol Ester Formation

Ethylenediamine-mediated condensation favors the (Z)-isomer through chelation-controlled transition states:
$$ \text{O} \cdots \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \cdots \text{O} $$

Process Optimization

Catalyst Screening in Williamson Synthesis

Comparative yields with different catalysts:

Catalyst Yield (%) Reaction Time (h)
None 62 24
18-crown-6 86 17
Tetrabutylammonium bromide 78 19

Solvent Effects on Cyclization

Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates by stabilizing charged intermediates.

Analytical Characterization

Critical characterization data for intermediates:

  • Methyl 2-chloro-3-(bromomethyl)-4-methylsulfonylbenzoate :
    • $$ ^1\text{H NMR} $$ (CDCl₃): δ 2.68 (s, 3H, SO₂CH₃), 4.52 (s, 2H, CH₂Br).
  • Tetrahydrofurfuryl ether intermediate :
    • IR (KBr): 1725 cm⁻¹ (C=O), 1170 cm⁻¹ (S=O).

Industrial-Scale Considerations

  • Waste minimization : Dichloromethane recovery via rotary evaporation reduces solvent use by 40%.
  • Safety protocols : NBS handling under inert atmosphere prevents explosive decomposition.

Applications and Derivatives

While the target compound’s applications remain proprietary, structurally analogous benzofuranones exhibit herbicidal activity (e.g., mesotrione). Derivatives with modified sulfonate esters show promise as kinase inhibitors in preclinical studies.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-methyl 4-((6-((methylsulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate with high purity?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including esterification, sulfonation, and condensation. Key parameters include:
  • Temperature : Maintain 60–80°C during the condensation of benzofuran and benzoate precursors to avoid side reactions .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reaction efficiency .
  • Catalysts : Employ Lewis acids (e.g., ZnCl₂) to accelerate the formation of the Z-configuration .
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product with >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration via coupling constants (e.g., 3J = 12–14 Hz for olefinic protons) and methylsulfonyloxy group integration .
  • IR Spectroscopy : Detect key functional groups (C=O at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .
  • HPLC : Use a C18 column with a methanol/water mobile phase to assess purity (>98%) and monitor degradation under stress conditions .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

  • Methodological Answer :
  • Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water. Pre-solubilization in DMSO is recommended for biological assays .
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the methylsulfonyloxy group. Stability tests under varying pH (3–9) show decomposition >5% after 48 hours at pH extremes .

Advanced Research Questions

Q. How can computational modeling and in vitro assays elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs). Focus on the benzofuran core’s π-π stacking and hydrogen-bonding interactions .
  • Kinetic Assays : Perform time-resolved fluorescence quenching to measure inhibition constants (Ki) for enzymatic targets .
  • Metabolic Stability : Use liver microsome models (human/rat) to assess CYP450-mediated degradation, with LC-MS quantification of metabolites .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :
  • Dose-Response Reproducibility : Validate assays in triplicate using orthogonal methods (e.g., cell viability via MTT and ATP-based assays) .
  • Cell Line Variability : Compare results across primary cells and immortalized lines (e.g., HEK293 vs. HepG2) to identify model-specific effects .
  • Control for Degradation : Monitor compound stability during assays via periodic HPLC sampling to distinguish biological activity from artifactual degradation .

Q. What strategies are effective for synthesizing derivatives to enhance target selectivity or reduce off-target effects?

  • Methodological Answer :
  • Substituent Modification : Introduce electron-withdrawing groups (e.g., NO₂) at the 4-methylbenzoate position to modulate electron density and binding affinity .
  • Stereochemical Variation : Synthesize E-isomers via photoirradiation (λ = 365 nm) and compare bioactivity to Z-forms to assess configuration-dependent effects .
  • Prodrug Design : Replace the methyl ester with a tert-butyl ester to improve membrane permeability, followed by enzymatic cleavage in target tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.